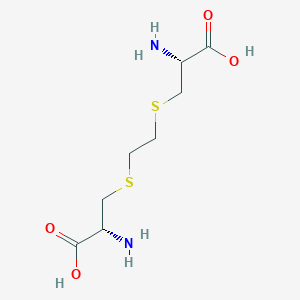

S,S'-1,2-Ethanediylbis-L-cysteine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

14344-49-1 |

|---|---|

Formule moléculaire |

C8H16N2O4S2 |

Poids moléculaire |

268.4 g/mol |

Nom IUPAC |

2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanylethylsulfanyl]propanoic acid |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)3-15-1-2-16-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) |

Clé InChI |

MJARHCRAWLXDKO-UHFFFAOYSA-N |

SMILES |

C(CSCC(C(=O)O)N)SCC(C(=O)O)N |

SMILES isomérique |

C(CSC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |

SMILES canonique |

C(CSCC(C(=O)O)N)SCC(C(=O)O)N |

Synonymes |

2-amino-3-[2-(2-amino-2-carboxy-ethyl)sulfanylethylsulfanyl]propanoic acid |

Origine du produit |

United States |

Coordination Chemistry of S,s 1,2 Ethanediylbis L Cysteine and Its Metal Complexes

Ligand Design and Coordination Modes of Bis-Cysteine Ligands

The unique structural framework of bis-cysteine ligands, such as S,S'-1,2-Ethanediylbis-L-cysteine, provides a fascinating platform for the design of metal complexes with specific geometries and properties. The presence of multiple donor atoms and the stereochemistry inherited from the L-cysteine precursors are key factors in determining their coordination behavior.

Multidentate S,N,O-Coordination Capabilities of Bis-Cysteine Frameworks

The this compound ligand is a potentially hexadentate ligand, offering a rich variety of coordination modes through its sulfur (S), nitrogen (N), and oxygen (O) donor atoms. Each L-cysteine moiety within the framework presents a soft thioether sulfur atom, a hard carboxylate oxygen atom, and a borderline amino nitrogen atom. This combination allows for the chelation of a wide range of metal ions, with the coordination preferences being dictated by the nature of the metal center according to Hard and Soft Acid and Base (HSAB) theory.

The deprotonation of the amine and carboxyl groups at different pH values further influences the coordination behavior. At lower pH, the ligand may act as a neutral or anionic ligand with fewer coordination sites, while at higher pH, it can become fully deprotonated, making all six donor atoms available for coordination. This pH-dependent coordination capability is a hallmark of amino acid-based ligands. The ethanediyl bridge connecting the two cysteine units provides conformational flexibility, allowing the ligand to wrap around a metal center to form a stable, cage-like structure.

Chelate Ring Formation and Stereochemical Considerations in Metal-Bis-Cysteine Systems

The multidentate nature of this compound facilitates the formation of multiple chelate rings upon coordination to a metal ion. A chelate ring is a cyclic structure formed by a metal ion and a polydentate ligand. amazonaws.com The formation of these rings, known as the chelate effect, significantly enhances the thermodynamic stability of the resulting metal complex compared to analogous complexes with monodentate ligands. amazonaws.com

In the case of this compound, the coordination of the amino and carboxylate groups of each cysteine residue to a metal center would form a stable five-membered chelate ring. Additionally, the involvement of the thioether sulfur atoms and the ethanediyl backbone can lead to the formation of larger, more complex chelate ring systems. The inherent chirality of the two L-cysteine units (both having the S-configuration at the alpha-carbon) imposes significant stereochemical constraints on the resulting metal complexes. This can lead to the formation of specific diastereomers with well-defined three-dimensional structures. The stereochemistry of the coordinated ligand can also influence the geometry around the metal center, favoring certain coordination numbers and geometries over others.

Synthesis and Characterization of Transition Metal Complexes with Bis-Cysteine Ligands

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of a suitable metal salt with the ligand in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure, bonding, and properties.

Palladium(II) Complexes and their Reaction Kinetics with L-Cysteine Analogues

Palladium(II) complexes are of significant interest due to their applications in catalysis and as potential therapeutic agents. The synthesis of a Pd(II) complex with this compound would likely involve the reaction of a Pd(II) salt, such as palladium(II) chloride or palladium(II) acetate, with the ligand in an aqueous or mixed aqueous-organic solvent system. The resulting complex is expected to feature a square planar geometry around the Pd(II) center, a common coordination geometry for this metal ion.

The reaction kinetics of palladium(II) complexes with L-cysteine and its analogues have been studied to understand the mechanisms of ligand substitution. These reactions typically proceed through an associative mechanism involving the formation of a five-coordinate intermediate. The rate of reaction is influenced by factors such as the nature of the entering and leaving groups, the steric hindrance around the metal center, and the solvent.

Below is a table summarizing kinetic data for the reaction of a cyclopalladated complex with L-cysteine, which provides insight into the expected kinetic behavior of similar systems.

| Reactant | Product | Rate Law | Rate Constant | Reference |

| [PdCl(C²,N-dmba)(tu)] + L-cysteine | [Pd(C²,N-dmba)(CysS)] | Second-order | k₁ = 1.28 (± 0.04) x 10² M⁻¹s⁻¹ | utsa.edunih.gov |

This table presents kinetic data for a related palladium-cysteine reaction to illustrate typical reaction rates.

Cobalt(II) Complexes as Mimics for Metalloenzyme Active Sites

Cobalt(II) complexes are often used as spectroscopic probes and functional mimics for the active sites of metalloenzymes, particularly those containing zinc(II) or iron(II). The coordination of this compound to Co(II) could create a coordination environment that mimics the active sites of certain enzymes. The S, N, and O donor atoms of the ligand can replicate the coordination environment provided by cysteine, histidine, and glutamate (B1630785) or aspartate residues in natural proteins.

For instance, studies on cobalt(II)-substituted cysteamine (B1669678) dioxygenase have shown that the Co(II) center can be catalytically competent, mimicking the function of the native iron-dependent enzyme. nih.gov A Co(II) complex with this compound could potentially exhibit similar biomimetic activity, such as catalyzing oxidation or hydrolysis reactions. The spectroscopic properties of the Co(II) complex, particularly its UV-Vis and EPR spectra, would be crucial for characterizing its electronic structure and coordination geometry, and for probing its interaction with substrates.

Cadmium(II) Complexes and their Ligand Exchange Behavior

Cadmium is a toxic heavy metal, and understanding its coordination chemistry with biological ligands like cysteine is crucial for toxicology and the development of chelation therapies. The reaction of Cadmium(II) with this compound is expected to form a stable complex due to the high affinity of the soft Cd(II) ion for the soft sulfur donors of the ligand.

Studies on Cd(II) complexes with L-cysteine have shown that the coordination environment is highly dependent on pH and the ligand-to-metal ratio. At neutral pH, coordination is often dominated by sulfur atoms, while at higher pH, the deprotonated amine groups can also participate in coordination, leading to the formation of chelate structures. The ligand exchange behavior of cadmium(II) complexes is typically fast, reflecting the lability of the Cd(II) ion. This rapid exchange is an important factor in the biological transport and toxicity of cadmium.

The following table presents structural data for a Cadmium(II)-cysteine complex, which can serve as a model for the expected bond lengths in a complex with this compound.

| Complex | Coordination Number | Cd-S Bond Length (Å) | Cd-O Bond Length (Å) | Reference |

| Cd-Cys complex (at 0.2 mM Cys) | 4 | 2.53 | 2.28 |

This table provides representative bond lengths for a Cadmium-cysteine complex.

Complexation with Other Divalent Metal Ions (e.g., Nickel(II), Zinc(II), Cadmium(II))

The interaction of this compound and similar peptides containing two cysteine residues with divalent metal ions like Nickel(II), Zinc(II), and Cadmium(II) reveals specific coordination behaviors and stability trends. The primary binding sites for these metal ions are the cysteine thiolate groups. nih.gov For peptides with two cysteine residues, (S⁻,S⁻) coordinated species are commonly formed in the physiological pH range. nih.gov

Studies on small, terminally protected peptides with various cysteine placements (CXXX, XXXC, XCCX, CXnC where n=1–3) have been conducted using potentiometric, UV/Vis, and CD spectroscopy. These investigations show that the stability of the formed complexes follows the order Ni(II) < Zn(II) < Cd(II). nih.govresearchgate.net This trend is consistent with the hard and soft acid-base theory, where the softer metal ions, lead(II) and cadmium(II), exhibit a stronger affinity for the soft thiolate sulfur donors. nih.gov

In the case of Ni(II), the amino terminus and aspartyl residues can act as primary metal binding sites. At higher pH values, thiolate groups can also coordinate, leading to the coexistence of various coordination isomers and even dinuclear complexes in some peptide sequences. researchgate.net Conversely, for Zn(II) and particularly Cd(II), the thiolate groups are the primary binding sites. researchgate.net These metal ions tend to form macrochelate complexes that involve the terminal amino, internal carboxylate, and thiolate donor functions. researchgate.net

The complexation of Zn(II) and Cd(II) with peptides containing two cysteine residues often results in the formation of both mono- and bis(ligand) complexes. nih.gov The coordination of two thiolate sulfur atoms in the bis(ligand) cadmium(II) complexes has been confirmed by UV spectroscopy. d-nb.info The replacement of L-cysteine with L-penicillamine in peptides has been shown to suppress the formation of polynuclear complexes with nickel(II) and enhance the metal-binding affinity of the amino terminus. researchgate.net

The following table summarizes the stability order and primary binding characteristics of these divalent metal ions with two-cysteine containing peptides.

| Metal Ion | Stability Order | Primary Binding Sites | Complex Types |

| Nickel(II) | Lowest | Amino terminus, Aspartyl residues, Thiolates (at high pH) | Mononuclear, Dinuclear coordination isomers |

| Zinc(II) | Intermediate | Thiolate groups | Mono- and bis(ligand) complexes, Macrochelates |

| Cadmium(II) | Highest | Thiolate groups | Mono- and bis(ligand) complexes, Macrochelates |

This table provides a generalized summary based on available research.

Redox Chemistry and Metal-Ligand Interactions within Bis-Cysteine Coordination Complexes

Electron Transfer Processes in Metal-Bis-Cysteine Systems

The redox chemistry of metal-bis-cysteine complexes is intricate, involving electron transfer processes that are fundamental to their biological and biomimetic functions. The cysteine thiol group can participate in redox reactions, notably through the formation of disulfide bonds. idosi.orgtaylorfrancis.com In the context of metal complexes, the metal center can significantly influence the redox potential of the cysteine ligand and facilitate electron transfer.

Most dioxygen-activating heme and nonheme iron enzymes are thought to proceed through an iron(III)-superoxide intermediate. nih.gov In synthetic systems, the formation of an Fe(III)(O₂⁻) complex has been reported. nih.gov The resting state of the Cytochrome P450 active site, for example, features a ferric center with a cysteinate ligand that facilitates dioxygen activation. nih.gov

In biomimetic models of cysteine dioxygenase, an iron(III)-superoxo complex is a key intermediate. nih.gov This complex can act as a good electron acceptor, capable of abstracting electrons from thiophenols, leading to their further reaction to form disulfide products via a bimolecular reaction. nih.gov The process of electron transfer to a transition-metal complex can occur in stages, as demonstrated by spectroscopic studies of pentacyanonitrosylferrate(II), which gains an electron in two steps at low temperatures. rsc.org

Furthermore, the use of divalent group XII metals like Zn(II), Cd(II), and Hg(II) as charge carriers in electron transfer dissociation (ETD) mass spectrometry of cysteine-containing peptides highlights the role of the metal in mediating electron transfer. nih.gov While Zn(II) aided in peptide sequencing by suppressing certain fragmentations, Cd(II) and Hg(II) complexes led to different outcomes due to the recombination energy between the metal cation and an electron. nih.gov This indicates that the nature of the metal ion profoundly impacts the electron transfer pathways within the complex.

Mechanisms of Oxygen Activation and S-Dioxygenation in Biomimetic Models

Biomimetic models provide crucial insights into the mechanisms of oxygen activation and subsequent S-dioxygenation at metal-cysteine centers, mimicking enzymes like cysteine dioxygenase (CDO). nih.gov CDO is a nonheme iron enzyme that catalyzes the dioxygenation of cysteine to cysteine sulfinic acid. nih.gov

Computational studies on a biomimetic CDO model complex, [FeII(LN3S)]⁺, where LN3S is a tetradentate ligand with a pendant arylthiolate group, have elucidated a probable reaction mechanism. nih.gov The process is believed to start with the formation of an iron(III)-superoxo intermediate. nih.govnih.gov The terminal oxygen atom of the superoxo group then attacks the sulfur atom of the ligand. nih.gov Following this, the dioxygen bond breaks, leading to the formation of an iron(IV)-oxo complex with a bound sulfenato group. nih.gov A subsequent reorganization allows the second oxygen atom to be transferred to the substrate, yielding a sulfinic acid product. nih.gov An important finding from these computational models is the energetic preference for dioxygen to coordinate with the iron center before attacking the sulfur, highlighting the critical role of the metal ion in the reaction. nih.gov

Experimental studies using a biomimetic model with a bis(imino)pyridine ligand and a pendant thiolate have shown that reaction with dioxygen results in the oxygenation of the thiolate to a sulfonato group (-SO₃⁻). nih.gov Isotopic labeling studies with ¹⁸O₂ confirmed that all three oxygen atoms in the sulfonato product originated from O₂, with two atoms coming from a single O₂ molecule. nih.gov

These biomimetic systems underscore the importance of the metal's coordination environment. For instance, density functional theory (DFT) calculations have shown that having the thiolate substrate bound in the cis-position relative to the dioxygen moiety is crucial for dioxygenation. nih.gov Stereochemical interactions that prevent this cis-binding can inhibit the dioxygenation reaction. nih.gov

Protonation-Deprotonation Equilibria and their Influence on Metal Binding

Protonation-deprotonation equilibria of the cysteine residues in this compound and related peptides are critical factors that significantly influence their ability to bind metal ions. The thiol group of cysteine is ionizable, and its deprotonation to the more reactive thiolate form is a key step for metal coordination. nih.govyoutube.com

The pKa values of the thiol groups in peptides containing two cysteines often overlap, making it challenging to assign them to specific residues. d-nb.info Generally, the deprotonation constants for thiol groups in peptides with an N-terminal cysteine are in the range of 8.1–8.6, while for those with a C-terminal cysteine, they are between 8.6–8.9. d-nb.info

The presence of a metal ion can significantly influence these equilibria. Transition metal dications like Zn(II) and Cu(II) can induce cysteine deprotonation due to their ability to accept charge from the negatively charged cysteinate. nih.gov This metal-assisted deprotonation is favored in a high dielectric medium. nih.gov The efficiency of this process can be lowered by the presence of other polarizable ligands in the metal's first coordination shell that compete to donate charge to the metal. nih.gov

The pH of the solution plays a crucial role in determining the protonation state of the ligand and, consequently, its metal binding affinity. nih.govnih.gov For peptides with two cysteine residues, the (S⁻,S⁻) coordinated species are typically formed in the physiological pH range. nih.gov Increasing the pH can lead to the hydrolysis of complexes and the formation of mixed hydroxido species, although this may not prevent precipitation at very high pH. nih.gov

The influence of pH on metal binding is also evident in sensing applications. For instance, the cysteine-induced aggregation of gold nanoparticles, which can be enhanced by certain metal ions, is pH-dependent. nih.govrsc.org The sensitivity of this system is affected by the protonation state of the citrate (B86180) molecules capping the nanoparticles. nih.gov

Advanced Applications of Metal-Bis-Cysteine Complexes in Chelation and Sensing

Development of Radiopharmaceutical Ligands for Metal Ion Labeling (e.g., Technetium-99m)

This compound, also known as ethylenedicysteine (B1671645) (EC), has been successfully developed as a chelating agent for the radiometal technetium-99m (⁹⁹ᵐTc), creating the radiopharmaceutical ⁹⁹ᵐTc-EC. nih.gov Technetium-99m is the most commonly used medical radioisotope for diagnostic imaging due to its favorable decay characteristics, including a 6-hour half-life and emission of readily detectable 140 keV gamma rays. wikipedia.orgnih.gov

⁹⁹ᵐTc-EC serves as a renal tubular function agent, offering an alternative to ortho-iodohippurate (OIH) with imaging qualities comparable to ⁹⁹ᵐTc-mercaptoacetyltriglycine (MAG3). nih.gov The elimination of ⁹⁹ᵐTc-EC from the body is primarily through active tubular transport. nih.gov

The development of ⁹⁹ᵐTc-based radiopharmaceuticals involves creating a "kit" that contains the necessary ingredients to chelate the ⁹⁹ᵐTc, which is "milked" from a generator. wikipedia.org For ⁹⁹ᵐTc-EC, a lyophilized kit form is available that allows for easy preparation at room temperature. nih.gov The resulting ⁹⁹ᵐTc-EC complex exhibits high radiochemical purity and remains stable for at least 8 hours. nih.gov

Key properties of ⁹⁹ᵐTc-EC that make it a valuable radiopharmaceutical ligand include:

High and Rapid Renal Excretion: Approximately 70% of the injected dose is excreted in the urine within one hour. nih.gov

Low Protein and Red Blood Cell Binding: It has a plasma protein-bound fraction of 30% and red blood cell binding of 5.7%, which is significantly lower than other renal imaging agents like ⁹⁹ᵐTc-MAG3 and OIH. nih.gov

Negligible Hepatobiliary Excretion: There is minimal uptake in the liver and intestines, which is particularly advantageous for imaging patients with renal failure. nih.gov

Stable Chelation: The complex is stable for a prolonged period, ensuring the integrity of the radiopharmaceutical during the imaging procedure. nih.gov

The development of such ligands is a significant area of research in radiopharmaceutical chemistry, with various scorpionate ligands also being investigated for their ability to stabilize technetium in different oxidation states. nih.gov

| Property | Value/Characteristic |

| Radiopharmaceutical | ⁹⁹ᵐTc-S,S'-1,2-Ethanediylbis-L-cysteine (⁹⁹ᵐTc-EC) |

| Application | Renal tubular function imaging |

| Elimination Pathway | Active tubular transport |

| Urinary Excretion (1 hr) | ~70% |

| Plasma Protein Binding | 30% |

| Red Blood Cell Binding | 5.7% |

| Stability | Stable for at least 8 hours post-preparation |

| Liver/Intestine Uptake | Negligible |

This table summarizes the key characteristics of ⁹⁹ᵐTc-EC as a radiopharmaceutical.

Design of Metal Complex-Based Probes for Selective Biomolecule Detection

The unique structural characteristics of this compound, particularly its multiple donor sites (sulfur, nitrogen, and oxygen), make it an excellent chelating agent for a variety of metal ions. This property is harnessed in the design of metal complex-based probes for the selective detection of biomolecules, most notably in the field of radiopharmaceuticals for diagnostic imaging. These probes are designed to be target-specific, allowing for the visualization and assessment of biological processes and abnormalities at the molecular level.

The primary application of metal complexes involving this compound and its analogues is in the development of radiopharmaceuticals, where a radioactive metal ion is complexed with the chelating agent. This complex is then introduced into a biological system. The biodistribution of the radiolabeled complex provides critical information for medical diagnosis. The design of these probes hinges on the principle of delivering a radionuclide to a specific organ or tissue.

A significant area of research has been the use of technetium-99m (99mTc) and its congener rhenium (Re) in complex with cysteine-based ligands. 99mTc is a widely used radionuclide in diagnostic imaging due to its favorable nuclear properties, including a 6.02-hour half-life and the emission of 140 keV gamma photons, which are ideal for Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov The chemical similarities between technetium and rhenium allow for the development of theranostic agents, where the diagnostic 99mTc complex can be paired with a therapeutic radionuclide like rhenium-186/188. nih.gov

One of the key analogues of this compound is 99mTc-L,L-ethylenedicysteine (99mTc-L,L-EC), which has been investigated as a renal function tracer agent and a potential substitute for the commercially available 99mTc-mercaptoacetyltriglycine (MAG3). nih.gov The design of such probes focuses on the efficient renal handling of the complex. Studies on the mono-acid derivative of 99mTc-L,L-EC, the isomers of 99mTc-ethylenecysteamine cysteine (ECC), have shown that the presence of even one carboxylate group can be sufficient for efficient renal handling. nih.gov However, the stereochemistry, including the configuration at the chiral carbon atom and the orientation of the oxotechnetium core, significantly influences the biological characteristics of the probe. nih.gov

The general structure of these radiopharmaceutical probes consists of the targeting biomolecule (in this case, the chelator that dictates biodistribution), a pharmacokinetic modifying linker, the bifunctional chelating agent itself, and the radionuclide. nih.gov The chelator's role is to securely bind the radiometal to prevent its leakage, which could lead to toxicity in non-target organs like the bone marrow or spleen. snmmi.org

Research into the biodistribution of 99mTc-cysteine complexes has confirmed that the kidney is the target organ, with serum albumin acting as a carrier for the transport of the complex. nih.gov The primary route of excretion for these complexes is glomerular filtration. nih.gov In the context of cerebral imaging, technetium-99m ethyl cysteinate dimer (ECD) has demonstrated high initial brain uptake with slow clearance, making it suitable for SPECT imaging of cerebral infarction. nih.gov

The design of these probes also extends to targeting specific cellular components. Rhenium(V) complexes have been explored as cysteine-targeting agents, showcasing the potential for these metal complexes to act as "warheads" that can covalently bind to cysteine residues in proteins. nih.gov This opens up possibilities for designing probes that can selectively target and inhibit enzymes with critical cysteine residues in their active sites.

The following tables summarize key research findings related to the design and performance of these metal complex-based probes.

Table 1: Research Findings on 99mTc-cysteine Analogue Probes

| Probe | Key Finding | Application |

| 99mTc-cysteine | Kidney confirmed as the target organ; serum albumin is the carrier. nih.gov | Renal Imaging |

| 99mTc-L,L-ethylenedicysteine (EC) | Proposed as a substitute for 99mTc-MAG3 for renal function studies. nih.gov | Renal Imaging |

| 99mTc-ethylenecysteamine cysteine (ECC) | Mono-acid derivative of EC; demonstrates that one carboxylate can be sufficient for renal handling. nih.gov | Renal Imaging |

| 99mTc ethyl cysteinate dimer (ECD) | High initial cerebral uptake and slow clearance. nih.gov | Cerebral Infarction Imaging |

Table 2: Biodistribution of 99mTc Ethyl Cysteinate Dimer (ECD) in Normal Subjects

| Time Post-Injection | Blood Clearance (% of Injected Dose) | Brain Uptake (% of Injected Dose) |

| 2 minutes | 10.0 ± 6.6 | Not specified |

| 5 minutes | Not specified | 6.4 ± 2.1 |

| 60 minutes | 4.9 ± 1.1 | Not specified |

Data extracted from a study on normal subjects injected with approximately 10 mCi of [99mTc]ECD. nih.gov

Table 3: Reactivity of Rhenium(V) Complexes with Cysteine

| Complex | Reactivity with Cysteine | Significance |

| Rhenium(V) Metallofragments | Rapid and selective binding to cysteine residues. nih.gov | Potential for designing covalent enzyme inhibitors. |

Supramolecular Chemistry and Assembly of Bis Cysteine Architectures

Principles of Self-Assembly in Systems Containing Bis-Cysteine Units

The spontaneous organization of molecules into ordered structures, or self-assembly, is a fundamental principle in supramolecular chemistry. In systems containing bis-cysteine units, this process is governed by a delicate interplay of non-covalent forces.

The self-assembly of bis-cysteine architectures is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Hydrogen Bonding: The amine and carboxylic acid functionalities of the cysteine residues are potent hydrogen bond donors and acceptors. These interactions, along with those involving the sulfur atoms, play a crucial role in directing the assembly of these molecules. acs.org The sulfur atom in cysteine can act as a hydrogen bond acceptor, contributing to the stability of protein structures. acs.org

Hydrophobic Interactions: The ethanediyl linker and the side chains of the cysteine residues can participate in hydrophobic interactions, particularly in aqueous environments. These interactions drive the sequestration of nonpolar groups away from water, contributing to the collapse and organization of the molecular assembly.

A summary of the key non-covalent interactions and their roles is presented in the table below.

| Interaction | Participating Groups | Role in Assembly |

| Hydrogen Bonding | Amine (-NH3+), Carboxylate (-COO-), Thiol (-SH) | Directionality and Specificity |

| Electrostatic Interactions | Ammonium (B1175870) (-NH3+), Carboxylate (-COO-) | Structural Stability and Long-Range Order |

| Hydrophobic Interactions | Ethanediyl linker, Cysteine side chains | Initial Aggregation and Core Formation |

Investigation of Hierarchical Assembly and Controlled Aggregation Phenomena

The self-assembly of bis-cysteine systems often proceeds in a hierarchical fashion, where initial small aggregates further organize into larger, more complex structures. This process can be influenced by external factors such as solvent composition, temperature, and the presence of other molecules.

Research has shown that the initial concentration of L-cysteine can dictate the formation of unique hierarchical structures, such as spherical or hexagonal superstructures, through a process that mimics biomineralization. researchgate.net This controlled aggregation is a key area of investigation, as it allows for the tuning of the material's properties for specific applications. The study of these phenomena often involves techniques like scanning electron microscopy (SEM) and X-ray diffraction (XRD) to characterize the morphology and structure of the resulting assemblies. researchgate.net

Biomimetic Supramolecular Polymers and Assemblies Incorporating Bis-Cysteine Moieties

The ability of bis-cysteine units to self-assemble into well-defined structures has been harnessed to create biomimetic supramolecular polymers. These materials emulate the structure and function of biological macromolecules, such as proteins.

The ordered environment within a self-assembled bis-cysteine structure can serve as a template to control the outcome of chemical reactions. The spatial arrangement of reactive groups within the assembly can pre-organize reactants, leading to enhanced reaction rates and selectivity. This "supramolecular catalysis" is a powerful tool for synthesizing complex molecules that would be difficult to obtain through traditional methods. For instance, the defined architecture of these assemblies can facilitate reactions like cross-linking or polymerization in a controlled manner.

An intriguing aspect of bis-cysteine assembly is the phenomenon of self-sorting. When a racemic mixture of chiral monomers is used, the system can spontaneously segregate into enantiomerically pure, or homochiral, assemblies. Research on chiral bisurea bolaamphiphiles has demonstrated the formation of segregated enantiomeric rod-like structures in water. nih.gov This self-sorting behavior is driven by the preferential interaction of like-enantiomers and is a testament to the high degree of molecular recognition inherent in these systems. This process is of significant interest for the development of chiral materials and for understanding the origins of homochirality in nature.

Host-Guest Chemistry Involving Bis-Cysteine Derivatives as Host or Guest Components

The well-defined cavities and binding sites within self-assembled bis-cysteine structures make them suitable candidates for host-guest chemistry. These architectures can act as hosts, encapsulating smaller guest molecules within their interior. The binding of a guest is typically driven by a combination of non-covalent interactions, similar to those that govern the self-assembly process itself.

Conversely, bis-cysteine derivatives can also function as guests, binding to larger host molecules such as macrocycles or cyclodextrins. The specificity of these interactions can be tuned by modifying the chemical structure of the bis-cysteine derivative. The study of these host-guest systems provides fundamental insights into molecular recognition and has potential applications in areas such as sensing, drug delivery, and catalysis. Research into bis-macrocyclic host compounds has shown their ability to interact with guest molecules through electrostatic interactions. beilstein-journals.org

Catalysis and Biocatalysis Mediated by S,s 1,2 Ethanediylbis L Cysteine and Derivatives

Role of Bis-Cysteine Scaffolds in Metal-Catalyzed Organic Reactions

Bis-cysteine scaffolds, such as S,S'-1,2-Ethanediylbis-L-cysteine, represent a class of chiral ligands with significant potential in asymmetric catalysis. The defined stereochemistry and multidentate nature of these scaffolds can effectively control the steric and electronic environment around a metal center, thereby directing the stereochemical outcome of a reaction.

The use of chiral ligands to induce enantioselectivity in metal-catalyzed reactions is a cornerstone of modern synthetic chemistry. nih.govsigmaaldrich.com Ligands create a chiral environment around the metal catalyst, which leads to the preferential formation of one enantiomer over the other. youtube.com The effectiveness of a chiral ligand is often dependent on its ability to form a rigid and well-defined complex with the metal, thereby maximizing the transfer of chiral information to the substrate during the catalytic cycle. nih.gov

While direct catalytic applications of this compound are not extensively documented in the provided sources, the principles of asymmetric catalysis strongly support its potential. Analogous C2-symmetric chiral ligands, such as bis(oxazolinyl)thiophenes and bis(imidazolinyl)thiophenes, have been successfully employed in copper-catalyzed Friedel–Crafts alkylation reactions, achieving good yields and enantioselectivity (up to 81% ee). nih.gov These ligands, like a bis-cysteine scaffold, coordinate to the metal center and create a specific chiral pocket that directs the approach of the reactants. nih.govnih.gov The chelation of this compound to a metal ion through its nitrogen and sulfur donors could form stable five- or six-membered rings, a common feature in effective asymmetric catalysts. acs.orgnih.govacs.org

The efficiency of such catalysts is demonstrated by the high yields and selectivities achieved under optimized conditions. For instance, in the asymmetric Henry reaction, a different catalytic system achieved excellent enantiomeric excess (up to 94.6%) and chemical yield (up to 99%). nih.gov This highlights the power of chiral ligand-metal complexes in controlling reaction outcomes.

Table 1: Representative Performance of Chiral Ligands in Asymmetric Catalysis This table illustrates the effectiveness of chiral ligands analogous to bis-cysteine scaffolds in promoting enantioselectivity in metal-catalyzed reactions.

| Ligand Type | Reaction | Metal Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Bis(oxazolinyl)thiophene | Friedel–Crafts Alkylation | Cu(OTf)₂ | up to 76 | up to 81 | nih.gov |

| Chiral Thiophene-2,5-bis(β-amino alcohol) | Henry Reaction | Cu(II) | up to 99 | up to 94.6 | nih.gov |

| Chiral Semicorrin | Cyclopropanation | Copper | - | up to 97 | researchgate.net |

| L-prolinamide derivative | Michael Addition | Organocatalyst | - | up to 98 | researchgate.net |

Disulfide bonds are crucial for the structural integrity and function of many proteins. nih.govyoutube.com In nature, their formation is catalyzed by a family of enzymes known as protein disulfide isomerases (PDIs), which feature a characteristic Cys-Xaa-Yaa-Cys active site motif. nih.govnih.govumich.edu This biological process has inspired the development of small-molecule catalysts that can mimic this function in synthetic settings, particularly for the in vitro oxidative folding of cysteine-rich peptides. nih.govresearchgate.netnih.gov

Derivatives of bis-cysteine serve as effective mimics of the PDI active site. nih.gov By cyclizing short peptides containing the Cys-Xaa-Yaa-Cys motif, researchers have created redox-active catalysts capable of promoting the correct folding of proteins like RNase A. nih.govresearchgate.net The catalytic efficiency of these bis-cysteinyl peptides is directly related to their redox potential; peptides with more oxidizing character (less negative E'₀ values) exhibit higher activity in catalyzing protein refolding. nih.govresearchgate.net This demonstrates that the chemical properties of the bis-cysteine scaffold can be tuned by altering the intervening amino acids to match the desired catalytic function. researchgate.net

The mechanism involves a series of thiol-disulfide exchange reactions, where the oxidized catalyst forms a mixed disulfide with a cysteine on the substrate protein, which is then resolved to form a disulfide bond within the protein. nih.govumich.edu

Table 2: Redox Potentials and Catalytic Activity of Cyclic Bis-Cysteinyl Peptides This table shows how the redox potential of PDI-mimetic peptides correlates with their catalytic function in oxidative protein folding.

| Peptide (Cys-Xaa-Yaa-Cys Motif Mimic) | Redox Potential (E'₀, mV) | Relative Folding Yield (%) | Reference |

| Trr (Thioredoxin-Reductase) peptide mimic | -204 | ~25 | nih.gov |

| Grx (Glutaredoxin) peptide mimic | -182 | ~40 | nih.gov |

| Trx (Thioredoxin) peptide mimic | -163 | ~55 | nih.gov |

| PDI (Protein Disulfide Isomerase) peptide mimic | -130 | ~70 | nih.gov |

Electrocatalysis with Bis-Cysteine Modified Materials

The modification of electrode surfaces with molecules like cysteine and its derivatives is a promising strategy for developing advanced electrocatalysts. These modifications can enhance catalytic activity, selectivity, and stability for important energy-related reactions. researchgate.net

The hydrogen evolution reaction (HER) is a critical component of water splitting for green hydrogen production. A major challenge is the development of efficient and stable non-precious metal catalysts. L-cysteine has been successfully used as a molecular precursor and modifying agent in the synthesis of highly active HER electrocatalysts.

In one study, L-cysteine was used in a one-pot hydrothermal process to create hybrid 2D molybdenum disulfide (MoS₂) films. rsc.org The presence of cysteine during synthesis led to the formation of a more defective, metallic-like 1T-MoS₂ phase with entrapped, thermally degraded cysteine residues. rsc.org This unique nanostructure resulted in a material with exceptional HER performance, including a very low Tafel slope of 32.6 mV dec⁻¹, which is close to that of platinum catalysts and indicates highly favorable reaction kinetics. rsc.org Similarly, an L-cysteine-assisted method was used to synthesize nickel sulfide (B99878) particles on nickel foam (NS/NF). nih.govnih.gov This approach enhances the accessibility of catalytic active sites, leading to a catalyst that requires a low overpotential of 140 mV to achieve a current density of -10 mA cm⁻². nih.govnih.gov

The direct synthesis of catalytic materials onto conductive substrates creates robust, self-supported electrodes suitable for practical applications. nih.gov The L-cysteine-assisted synthesis of nickel sulfide on nickel foam (NS/NF) is a prime example of this approach. nih.govnih.gov The resulting NS/NF material acts as a working electrode without the need for binders, showing excellent durability for at least 50 hours of continuous operation. nih.govnih.gov

Beyond HER, electrodes modified with L-cysteine have been developed for sensor applications. A carbon paste electrode modified with both bentonite (B74815) and L-cysteine was created for the simultaneous detection of ascorbic acid and uric acid in biological fluids. sci-hub.st The modification was confirmed by the presence of sulfur and nitrogen on the electrode surface, and the sensor demonstrated good stability, sensitivity, and selectivity. sci-hub.st These examples show that cysteine-based modifications can be tailored for various catalytic and sensing platforms. nih.govsci-hub.st

Table 3: Performance of Cysteine-Modified Electrodes for Hydrogen Evolution Reaction (HER) This table summarizes the key performance metrics for HER electrocatalysts synthesized with the aid of L-cysteine.

| Electrocatalyst | Synthesis Method | Substrate | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |

| MoS₂-cyst hybrid film | Hydrothermal with L-cysteine | Conductive substrate | Not specified | 32.6 | rsc.org |

| NS/NF | Hydrothermal with L-cysteine | Nickel Foam | 140 | 112.3 | nih.govnih.gov |

Mimetic Enzyme Activity and Artificial Enzyme Design

Artificial enzymes, or enzyme mimics, are synthetic molecules designed to replicate the catalytic efficiency and specificity of natural enzymes. sci-hub.stnews-medical.net These mimics often incorporate key structural features of enzyme active sites into smaller, more robust scaffolds. sci-hub.st Bis-cysteine motifs are particularly attractive for this purpose, as they are central to the function of natural oxidoreductases and can be used to create catalysts or stabilize complex protein folds. ntnu.nonih.gov

The design of artificial enzymes often involves placing catalytic groups within a molecular scaffold that can bind a substrate and stabilize the reaction's transition state. sci-hub.st Disulfide bonds, formed from bis-cysteine precursors, are a powerful tool in de novo protein design for creating hyperstable mini-protein scaffolds. escholarship.orgmdpi.com By computationally designing the placement of cysteine residues, scientists can introduce disulfide tethers that lock a protein into a desired, functional conformation. escholarship.orgmdpi.com This strategy has been used to create high-affinity protein binders for therapeutic targets, where the disulfide bond dramatically increases thermal stability without compromising function. escholarship.org

Furthermore, researchers have designed completely artificial disulfide isomerase enzymes from scratch. ntnu.nonih.gov These designs are based on the understanding that natural isomerases like DsbC utilize two thioredoxin domains (which contain catalytic cysteines) held in a specific orientation by a dimerization domain. ntnu.nonih.gov By fusing thioredoxin domains to a different chaperone protein, a novel enzyme with high catalytic activity for disulfide bond isomerization was created, demonstrating that the core functional elements of a bis-cysteine system can be repurposed in a new context. ntnu.no Small, cyclic bis-cysteinyl peptides that mimic the Cys-X-X-Cys active site of PDI also fall into this category, acting as minimalist enzyme mimics for oxidative folding. nih.govresearchgate.net

Design and Characterization of Peroxidase Mimics

Peroxidases are enzymes that catalyze the oxidation of a wide range of substrates by hydrogen peroxide. The development of artificial enzyme mimics, or "nanozymes," has garnered significant interest due to their potential for enhanced stability and broader applicability. While direct research on peroxidase mimics specifically designed using this compound is not extensively documented in the available literature, the principles of nanozyme design and the role of cysteine in modulating their activity provide a framework for potential applications.

Inorganic nanomaterials, such as those based on gold, silver, and various metal oxides, have been shown to exhibit peroxidase-like activity. rsc.orgmdpi.comscispace.commdpi.com These nanozymes can catalyze the oxidation of chromogenic substrates in the presence of hydrogen peroxide, a reaction that can be modulated by the introduction of specific molecules. L-cysteine, a fundamental building block of the titular compound, has been identified as a significant modulator, often acting as an inhibitor of peroxidase-mimic catalytic activity. mdpi.comnih.gov

For instance, studies on 2D nickel-based nanozymes (NiO and β-Ni(OH)₂) have demonstrated their peroxidase-mimic capabilities. The catalytic activity of these nanozymes can be irreversibly inhibited by L-cysteine. mdpi.comnih.gov This inhibition is attributed to the formation of a stable complex between the nanozyme and L-cysteine, which blocks the active sites and reduces catalytic efficiency without affecting the nanozyme's affinity for its substrates. nih.gov This specific interaction has been leveraged to develop colorimetric sensors for L-cysteine. mdpi.comnih.gov

The design of a peroxidase mimic based on this compound could potentially involve its use as a capping or functionalizing agent for nanoparticles. The dual cysteine moieties could offer enhanced stability and unique electronic properties to the nanozyme. The catalytic mechanism of such a mimic would likely involve electron transfer processes at the nanoparticle surface, influenced by the coordinated this compound. rsc.org

Table 1: Examples of Peroxidase Mimics and the Role of L-Cysteine

| Peroxidase Mimic | Substrates | Role of L-Cysteine | Reference |

| Au-Ag bimetallic nanoparticles | H₂O₂, Amplex Red | Inhibitor (basis for detection) | rsc.org |

| 2D NiO nanosheets | H₂O₂, ABTS | Irreversible inhibitor | mdpi.comnih.gov |

| Pt@ZnCo₂O₄ microspheres | H₂O₂, TMB | Inhibitor (basis for detection) | mdpi.com |

Biocatalytic Preparation of Chiral Sulfoxides Utilizing Sulfoxide (B87167) Reductases

Chiral sulfoxides are valuable intermediates in organic synthesis and are present in several pharmaceuticals. frontiersin.orgnih.govnih.govalmacgroup.com Biocatalytic methods for their preparation are attractive due to their high enantioselectivity and mild reaction conditions. frontiersin.orgnih.govnih.gov One prominent method involves the kinetic resolution of racemic sulfoxides using sulfoxide reductases. frontiersin.orgnih.govnih.govalmacgroup.comresearchgate.net

Sulfoxide reductases, such as methionine sulfoxide reductases (MsrA and MsrB), are enzymes that naturally reduce sulfoxides. almacgroup.com These enzymes exhibit stereospecificity, meaning they selectively reduce one enantiomer of a racemic sulfoxide mixture, leaving the other enantiomer in high enantiomeric excess. nih.govalmacgroup.com

Methionine Sulfoxide Reductase A (MsrA) typically reduces the (S)-enantiomer of methionine sulfoxide and has been successfully applied in the kinetic resolution of various aryl methyl/ethyl sulfoxides to produce the corresponding (R)-sulfoxides with high enantiomeric excess (ee) and yields approaching the theoretical maximum of 50%. frontiersin.orgnih.gov

Methionine Sulfoxide Reductase B (MsrB) shows opposite stereoselectivity, reducing the (R)-enantiomer of methionine sulfoxide. almacgroup.com While generally less active and more substrate-specific than MsrA, MsrB has been used for the preparation of (S)-sulfoxides. almacgroup.com

The general biocatalytic process for kinetic resolution of a racemic sulfoxide mixture can be summarized as follows:

A racemic mixture of a sulfoxide is incubated with a specific sulfoxide reductase (e.g., a recombinant MsrA or MsrB).

The enzyme selectively reduces one of the sulfoxide enantiomers to the corresponding sulfide.

The reaction mixture will then contain the unreacted sulfoxide enantiomer in high enantiomeric purity and the sulfide product.

Separation of the enantioenriched sulfoxide from the sulfide yields the final product.

While the use of sulfoxide reductases is a well-established method for chiral sulfoxide synthesis, the direct involvement or use of this compound or its derivatives as cofactors or modulators in these biocatalytic systems is not described in the available research. The potential for such a molecule to influence the activity or stability of these enzymes remains an area for future investigation.

Table 2: Overview of Sulfoxide Reductases in Chiral Sulfoxide Synthesis

| Enzyme Family | Typical Stereopreference | Application | Key Findings | References |

| Methionine Sulfoxide Reductase A (MsrA) | Reduces (S)-sulfoxides | Kinetic resolution to produce (R)-sulfoxides | High enantioselectivity (up to >99% ee) for a range of aryl alkyl sulfoxides. | frontiersin.orgnih.govalmacgroup.com |

| Methionine Sulfoxide Reductase B (MsrB) | Reduces (R)-sulfoxides | Kinetic resolution to produce (S)-sulfoxides | Generally lower activity and narrower substrate scope compared to MsrA. | almacgroup.com |

| DMSO Reductase | Varies with enzyme and substrate | Kinetic resolution of various sulfoxides | Broader substrate scope than Msr enzymes but can have lower enantioselectivity. | almacgroup.comresearchgate.net |

General Organic Synthesis Applications

The application of this compound and its derivatives in general organic synthesis is an emerging area of research. The compound's structure suggests potential as a chiral ligand or organocatalyst.

Development of Non-Enzymatic Catalytic Systems

While specific examples of non-enzymatic catalytic systems based on this compound are not prevalent in the reviewed literature, the broader field of cysteine-based catalysis provides a strong rationale for its potential. L-cysteine and its simpler derivatives have been shown to catalyze various organic reactions. chemrxiv.orgnih.gov For example, L-cysteine has been used as a catalyst in the isomerization of maleate (B1232345) to fumarate (B1241708) via a thiyl radical process. chemrxiv.org

The development of a non-enzymatic catalyst from this compound would likely leverage its ability to act as a bidentate or tetradentate ligand for a metal center, creating a chiral environment for asymmetric catalysis. Alternatively, the thiol groups could participate directly in organocatalytic cycles, for instance, in Michael additions or aldol (B89426) reactions, where the bifunctional nature of the molecule could lead to enhanced reactivity and stereoselectivity.

Catalysis in Derivatization Reactions for Analytical or Synthetic Purposes

Derivatization reactions are crucial in both analytical chemistry for enhancing detectability and in synthetic chemistry for functional group manipulation. While L-cysteine itself is often the target of derivatization for analytical purposes, there is a potential for this compound to act as a catalyst in such reactions.

For example, the thiol groups of this compound could catalyze the addition of protecting groups to other molecules or facilitate condensation reactions. The chiral nature of the catalyst could be exploited to achieve enantioselective derivatizations, which is particularly valuable in the analysis of chiral compounds. However, specific research detailing the catalytic role of this compound in derivatization reactions is currently limited. The functionalization of cysteine derivatives to form unsymmetrical disulfide bonds has been demonstrated, highlighting the reactivity of the thiol group which could be harnessed in a catalytic cycle.

Biochemical Interactions and Pathway Modulation of Bis Cysteine Derivatives

Interactions with Thiol and Amino Groups in Model Biological Systems

The reactivity of bis-cysteine derivatives is largely dictated by their thiol groups, which can participate in a range of biochemical exchanges.

Formation of Disulfide Bonds with Proteins and Peptides and their Structural Implications

A cardinal feature of cysteine residues in proteins is their capacity to form disulfide bonds, which are crucial for the structural stabilization of many extracellular proteins and peptides, including hormones and enzymes. researchgate.netlibretexts.org The formation of these bonds is an oxidative process involving the thiol groups of two cysteine residues. nih.gov Bis-cysteine derivatives, such as S,S'-1,2-Ethanediylbis-L-cysteine, can interact with proteins and peptides through thiol-disulfide exchange reactions. libretexts.orgnih.gov This process involves a nucleophilic attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide bridge and the release of a thiol. nih.govresearchgate.netuwaterloo.ca

Nucleophilic Participation in Model Biochemical Reactions and Enzyme Activity Modulation

The thiol group of cysteine, particularly in its deprotonated thiolate form, is a potent nucleophile. youtube.comnih.gov This nucleophilicity allows it to participate in a variety of biochemical reactions, including attacking electrophilic centers in other molecules to form new covalent bonds. youtube.com In the context of this compound, the two thiol groups can act as nucleophiles, potentially engaging with and modifying other biomolecules.

This reactivity can extend to the modulation of enzyme activity. Many enzymes rely on cysteine residues in their active sites for catalysis. The thiol group of such a cysteine can act as a nucleophile in the enzymatic reaction mechanism. By interacting with these critical cysteine residues, either through disulfide exchange or other covalent modifications, cysteine derivatives can inhibit or alter the enzyme's function. For instance, studies on cysteine dioxygenase, an enzyme that oxidizes cysteine, demonstrate how modifications to its active site cysteine can impact its catalytic efficiency. nih.gov

Protein Modification and Conformational Alteration by Cysteine Derivatives in vitro

The interaction of cysteine derivatives with proteins can lead to specific chemical modifications that alter protein conformation and function.

S-Linked Homocysteinylation and Thiol-Disulfide Exchange Mechanisms

Homocysteine, a thiol-containing amino acid, can covalently bind to proteins through a process called S-homocysteinylation. nih.govnih.gov This occurs when the thiol group of homocysteine forms a disulfide bond with a cysteine residue within a protein. nih.gov This process is a specific example of the broader thiol-disulfide exchange mechanism. nih.gov Elevated levels of homocysteine are associated with various diseases, and the modification of proteins through S-homocysteinylation is thought to contribute to these pathologies by altering protein structure and function. nih.govresearchgate.net Bis-cysteine derivatives can be conceptualized as molecules that can mimic aspects of this process, engaging in similar thiol-disulfide exchanges with protein cysteine residues. The formation of these mixed disulfides can lead to conformational changes in the protein, potentially impacting its biological activity. nih.gov

| Parameter | Description |

| Process | S-Linked Homocysteinylation |

| Mechanism | Thiol-disulfide exchange reaction where the thiol group of homocysteine attacks a disulfide bond in a protein or a free cysteine residue. nih.govnih.gov |

| Effect on Protein | Alters the protein's three-dimensional structure and can lead to a loss or alteration of its biological function. nih.govresearchgate.net |

| Relevance | Implicated in the pathology of various diseases associated with hyperhomocysteinemia. nih.gov |

Identification of Specific Mitochondrial Protein Targets for Modification

Mitochondria are critical cellular organelles that are also susceptible to modification by reactive molecules. Research has shown that certain cysteine S-conjugates can specifically target and damage mitochondrial proteins. For example, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), a nephrotoxic compound, has been shown to induce mitochondrial dysfunction. nih.gov Studies have indicated that DCVC's toxicity is linked to its ability to be metabolized into a reactive species that covalently binds to and inactivates mitochondrial proteins. nih.govnih.gov This leads to a cascade of detrimental effects, including the loss of mitochondrial membrane potential, release of cytochrome c, and ultimately, apoptosis (programmed cell death). nih.gov While not this compound itself, these findings highlight the principle that cysteine derivatives can exhibit specificity in their targeting of subcellular compartments and their protein constituents. The identification of specific mitochondrial protein targets underscores the potential for bis-cysteine derivatives to modulate mitochondrial function through direct protein modification.

Modulation of Stress-Responsive Pathways by Cysteine Analogs in Cellular Models

Cells possess intricate signaling pathways to respond to various forms of stress, including oxidative stress. Cysteine and its derivatives can play a significant role in modulating these pathways.

The integrated stress response is a key cellular mechanism for coping with endoplasmic reticulum (ER) stress. researchgate.net This pathway involves the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), which in turn leads to the increased translation of activating transcription factor 4 (ATF4). researchgate.net ATF4 is a transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and the maintenance of cellular redox homeostasis. researchgate.netnih.gov

Studies have shown a direct link between the integrated stress response and thiol metabolism. researchgate.net For instance, homocysteine can induce ER stress and activate the ATF4 pathway. nih.gov Furthermore, ATF4 can regulate the expression of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the transsulfuration pathway that synthesizes cysteine. nih.gov This cysteine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov Therefore, by influencing cysteine availability, cysteine analogs can indirectly modulate the cell's capacity to handle oxidative stress. In cellular models, the depletion of GSH can increase sensitivity to apoptosis, highlighting the critical role of cysteine metabolism in cell survival under stress conditions. nih.gov The modulation of these stress-responsive pathways by cysteine analogs demonstrates their potential to influence cellular fate in response to challenging environmental cues.

| Pathway | Key Components | Role of Cysteine Analogs |

| Integrated Stress Response | eIF2α, ATF4 researchgate.net | Can be induced by cysteine derivatives like homocysteine, leading to the upregulation of stress-response genes. nih.gov |

| Transsulfuration Pathway | Cystathionine γ-lyase (CSE) nih.gov | The expression of key enzymes like CSE can be modulated by the integrated stress response, impacting the synthesis of cysteine. nih.gov |

| Glutathione Synthesis | Cysteine, Glutathione (GSH) nih.gov | Cysteine is a rate-limiting precursor for GSH synthesis. Cysteine analogs can influence the availability of cysteine and thereby affect the cell's antioxidant capacity. nih.gov |

Activation of Antioxidant Pathways (e.g., Nrf2 pathway)

The activation of antioxidant pathways is a critical cellular defense mechanism against oxidative stress. A key regulator of this response is the transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2). Under normal conditions, Nrf2 is bound in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov However, in the presence of oxidative or electrophilic stress, specific cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. nih.govnih.gov This stabilization of Nrf2 allows it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of various target genes. nih.govnih.gov This binding initiates the transcription of a suite of cytoprotective genes, including enzymes involved in glutathione (GSH) synthesis and regeneration, and antioxidant proteins like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov

Cysteine analogues and derivatives can act as potent activators of this pathway. Their ability to interact with and modify the cysteine residues of Keap1 is a proposed mechanism for their antioxidant effects. For instance, the cysteine analogue S-(2-carboxyethyl)-L-cysteine (β-CEC), which shares structural similarities with this compound, has been shown to activate the Nrf2 pathway in renal tubular epithelial cells. nih.gov This activation suggests that such compounds can trigger the cell's endogenous antioxidant defenses. The reactivity of the thiol group in cysteine derivatives is central to this process, enabling them to function as signaling molecules that alert the cell to potential oxidative threats and upregulate its protective machinery. nih.gov

Induction of Amino Acid Stress Signaling

Cells possess sophisticated signaling networks to respond to nutrient availability, including the amino acid stress response (AASR). When there is a limitation of one or more amino acids, it triggers a signaling cascade known as the integrated stress response (ISR). researchgate.net A key event in this pathway is the activation of the kinase General Control Nonderepressible 2 (GCN2), which senses uncharged tRNA resulting from amino acid scarcity. researchgate.net Activated GCN2 then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general decrease in protein synthesis but selectively increases the translation of certain mRNAs, such as that for Activating Transcription Factor 4 (ATF4). researchgate.netnih.gov ATF4, in turn, upregulates genes involved in amino acid synthesis and transport to restore homeostasis. nih.gov

Cysteine and its derivatives are deeply integrated into this signaling network. Deprivation of cystine (the oxidized dimer of cysteine) is known to induce the ISR through the GCN2-eIF2α-ATF4 pathway, independent of the mTORC1 pathway, another major amino acid sensing route. researchgate.net Studies on the cysteine analogue β-CEC have demonstrated its ability to induce amino acid stress signaling. nih.gov This effect could be mitigated by the presence of other amino acids like cysteine, methionine, histidine, and tryptophan, highlighting the specificity of the response. nih.gov This suggests that bis-cysteine derivatives like this compound could potentially modulate this pathway, either by mimicking a state of amino acid imbalance or by interfering with cysteine transport or metabolism, thereby activating cellular stress response programs. nih.govdntb.gov.ua

Metal Ion Sequestration and Proposed Detoxification Mechanisms by Cysteine Analogues

The detoxification of toxic heavy metals is a crucial biological process, and cysteine plays a central role due to the high affinity of its sulfhydryl (-SH) group for these metals. nih.gov Cysteine-rich proteins like metallothioneins and peptides like glutathione are primary endogenous agents for sequestering toxic metal ions, forming stable complexes that can be excreted. nih.govnih.gov Cysteine analogues are investigated for their potential to mimic or enhance these natural detoxification mechanisms.

Interaction with Toxic Metal Ions (e.g., Cadmium, Arsenic, Lead, Mercury) in Model Systems

The thiol group of cysteine and its analogues acts as a potent nucleophile, readily forming coordination complexes with soft metal ions like cadmium (Cd), arsenic (As), lead (Pb), and mercury (Hg). nih.gov This interaction is the basis for their potential role in chelation therapy.

Cadmium (Cd): Cysteine has a known affinity for Cd²⁺ and can form complexes with it. nih.govmdpi.com In model systems, cysteine has been shown to enhance the removal of cadmium from contaminated soils. mdpi.com The administration of cysteine alongside cadmium in rats was found to diminish the toxic effects of the metal, likely by complexing Cd(II) and preventing it from causing cellular damage. nih.gov

Arsenic (As): Detoxification of arsenic within cells involves its complexation with thiol-rich peptides. nih.gov Trivalent arsenic (As(III)) is particularly reactive towards sulfhydryl groups. nih.gov Bio-inspired membranes incorporating L-cysteine have been developed and show effective sorption of arsenic from water, with the primary mechanism being the formation of thiolate complexes. researchgate.net

Lead (Pb): Cysteine-based chelators have shown promise in reducing the body burden of lead. In studies with lead-exposed rats, the administration of L-cysteine significantly reduced the accumulation of lead in various organs. researchgate.net A cysteine derivative, N-(alpha-L-arabinofuranos-1-yl)-L-cysteine, was effective at decreasing lead accumulation in the tissues of mice without significantly affecting essential metals. nih.gov

Mercury (Hg): Mercury compounds, particularly methylmercury (B97897) (MeHg), have a very high affinity for sulfhydryl groups. altmedrev.com Cysteine and its derivatives can form complexes with mercury, which is a key step in its detoxification. altmedrev.comresearchgate.net However, some studies indicate that high doses of cysteine can paradoxically increase the transport of mercury into the brain. altmedrev.com N-acetylcysteine (NAC), a derivative of cysteine, has been shown to reduce mercury-induced neurotoxicity. nih.gov

Interestingly, while cysteine analogues are explored for chelation, some studies reveal more complex interactions. For example, the cysteine analogue β-CEC was found to enhance the cytotoxic effects of arsenic, cadmium, lead, and mercury in renal cells. nih.gov This underscores that the interaction between cysteine analogues and toxic metals is complex and may not always result in detoxification.

Ligand Competition in Biological Matrices and its Implications for Metal Speciation

In a complex biological matrix like blood plasma, the fate of a toxic metal ion is determined by competition among various potential ligands. mdpi.com Small molecules with high affinity for metals, such as cysteine, compete with larger proteins and other biological molecules for binding. The chemical form, or speciation, of a metal is critically important as it dictates its bioavailability, toxicity, and transport across membranes. mdpi.comatlantis-press.com

The presence of cysteine and its analogues can significantly alter metal speciation. For example, in the analysis of mercury, L-cysteine is often used as a complexing agent in the mobile phase to separate different mercury species. researchgate.netatlantis-press.com It forms hydrophilic chelates with mercury, influencing its chromatographic behavior without necessarily transforming the species. atlantis-press.com Similarly, the formation of cadmium-cysteine complexes in plasma is a relevant process that can influence the translocation of cadmium to target organs. mdpi.com

Analytical Methodologies for Characterization and Detection of S,s 1,2 Ethanediylbis L Cysteine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopy is the cornerstone for analyzing S,S'-1,2-Ethanediylbis-L-cysteine. These non-destructive techniques provide detailed information about the molecule's atomic-level structure, bonding, and electronic environment.

NMR spectroscopy is an indispensable tool for confirming the covalent structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, it is possible to map the entire molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and environment of protons. For this compound, the spectrum would be symmetrical due to the C₂ symmetry of the molecule. Key expected signals include:

A multiplet for the α-proton (CH-NH₂) of the cysteine moieties.

A set of multiplets for the two diastereotopic β-protons (CH₂-S) of each cysteine residue.

A singlet or a narrow multiplet for the protons of the central ethylene (B1197577) bridge (-S-CH₂-CH₂-S-).

Changes in the chemical shifts of the cysteine protons compared to free L-cysteine can indicate the formation of the thioether bond. For instance, the coordination of L-cysteine to a metal complex has been shown to alter the chemical shift of the NH₂ group protons. researchgate.net Similarly, the formation of the thioether link in this compound would influence the electronic environment of the neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms. Expected signals for this compound include:

A signal for the carboxyl carbon (-COOH).

A signal for the α-carbon (-CH-NH₂).

A signal for the β-carbon (-CH₂-S).

A signal for the carbons of the ethylene bridge.

The chemical shift of the β-carbon is particularly sensitive to the substitution on the sulfur atom and provides strong evidence for the formation of the C-S bond of the ethanediyl bridge. In studies of L-cysteine coordinated to metal ions, significant changes in the ¹³C chemical shifts of the carboxylate group and the sulfur-bearing carbon have been observed, indicating their involvement in bonding. researchgate.netnih.gov The redox state of cysteine residues in proteins can also be inferred from ¹³Cβ chemical shifts. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on L-cysteine data.

| Atom | L-Cysteine (Typical δ in D₂O) | This compound (Predicted δ) | Rationale for Prediction |

| ¹H NMR | |||

| α-H | ~3.9 ppm | ~3.8 - 4.2 ppm | Similar environment to L-cysteine, minor shift due to S-alkylation. |

| β-H | ~3.0 ppm | ~2.8 - 3.2 ppm | Deshielding effect from the second cysteine moiety via the ethylene bridge. |

| Ethylene-H | N/A | ~2.7 ppm | Expected chemical shift for protons on carbons adjacent to a thioether. |

| ¹³C NMR | |||

| C=O | ~175 ppm | ~173 - 176 ppm | Carbonyl environment is largely unchanged. |

| α-C | ~56 ppm | ~54 - 58 ppm | Similar environment to L-cysteine. |

| β-C | ~28 ppm | ~32 - 36 ppm | Deshielding due to the replacement of -SH with -S-CH₂R (thioether formation). |

| Ethylene-C | N/A | ~30 - 34 ppm | Typical range for carbons in a thioether bridge. |

UV-Visible spectroscopy measures the electronic transitions within a molecule. L-cysteine itself shows characteristic absorption bands in the UV region, typically with a strong peak around 230 nm and a weaker one near 280 nm. researchgate.net For this compound, the spectrum is expected to be similar, as the primary chromophores (carboxyl and thioether groups) are retained.

This technique becomes particularly powerful when studying the formation of metal complexes with this compound as a ligand. The coordination of a metal ion, especially a transition metal, often gives rise to new, intense absorption bands in the UV-Vis region. These bands can be attributed to:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. For a ligand like this compound, sulfur-to-metal charge transfer (S→M LMCT) is common and results in strong absorption bands.

d-d Transitions: In transition metal complexes, electrons can be excited between d-orbitals of the metal center. These transitions are typically weaker than charge transfer bands.

The position and intensity of these new bands provide information about the identity of the metal ion, its oxidation state, and the coordination geometry of the resulting complex. For example, the formation of a complex between L-cysteine and Fe²⁺ can be monitored by the appearance of new absorption features. researchgate.net Similarly, changes in the UV-Vis spectrum upon adding a metal ion to a solution of this compound would confirm complex formation and allow for the determination of its stoichiometry and stability.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. The this compound molecule itself is EPR-silent as it has no unpaired electrons. However, EPR is an exceptionally valuable tool for studying its complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III), Mo(V)). nih.gov

When this compound acts as a ligand, the resulting EPR spectrum of the metal complex provides a wealth of information about the metal's immediate environment. Analysis of the spectrum can reveal:

g-values: These are related to the electronic environment of the unpaired electron and are sensitive to the symmetry of the coordination sphere.

Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nuclei of the metal ion and the donor atoms of the ligand (e.g., ¹⁴N from the amine groups) can lead to the splitting of EPR signals. This hyperfine structure provides direct evidence of which atoms are coordinated to the metal.

For instance, EPR studies of molybdenum(V) complexes have shown that the spin Hamiltonian parameters are highly sensitive to the ligand field, allowing differentiation between isomers. nih.gov In the context of this compound, EPR could confirm the coordination of the sulfur and nitrogen atoms to a paramagnetic metal center and provide insights into the geometry of the resulting chelate.

Raman spectroscopy provides information about the vibrational modes of a molecule. Resonance Raman (rR) spectroscopy is a specialized version where the excitation laser wavelength is chosen to match an electronic absorption band of the sample. This results in a dramatic enhancement of the Raman signals for vibrations associated with the chromophore.

While the parent ligand has limited absorption in the visible region, its transition metal complexes often do. By exciting into the S→M LMCT bands of a metal complex of this compound, rR spectroscopy can selectively enhance the vibrations of the bonds directly involved in the coordination. This allows for the clear identification of:

Metal-Sulfur (M-S) stretching vibrations.

Metal-Nitrogen (M-N) stretching vibrations.

Internal ligand vibrations that are coupled to the electronic transition.

For example, rR studies on cytochromes P450 have used this technique to probe the Fe-S (cysteine) stretching mode, providing direct information about the heme active site. uwo.ca Similarly, for a complex of this compound, rR could precisely characterize the metal-ligand bonds. Furthermore, the characteristic S-S stretching vibration, which is absent in this molecule but present in its oxidized (dimerized) form, cystine, appears around 500 cm⁻¹ in the Raman spectrum. researchgate.netnih.gov The absence of this band and the presence of C-S stretching modes (typically 600-700 cm⁻¹) would confirm the thioether structure. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a fundamental technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Key vibrational bands include:

O-H stretch: A broad band typically in the 2500-3300 cm⁻¹ range from the carboxylic acid groups.

N-H stretch: Found around 3000-3300 cm⁻¹, corresponding to the primary amine groups.

C-H stretch: Signals just below 3000 cm⁻¹ from the alkyl backbone.

C=O stretch: A strong, sharp peak around 1700-1750 cm⁻¹ from the carboxylic acid. In the zwitterionic form, this would be replaced by the asymmetric and symmetric stretches of the carboxylate (COO⁻) group around 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively.

N-H bend: Around 1500-1640 cm⁻¹.

C-S stretch: A weaker band in the 600-800 cm⁻¹ region.

A crucial diagnostic feature in the spectrum of this compound is the absence of the S-H stretching vibration . In free L-cysteine, this weak but sharp band appears around 2550 cm⁻¹. researchgate.net Its disappearance is a definitive indicator of the formation of the thioether bond to the ethylene bridge. FTIR is also highly sensitive to the protonation state of the amino and carboxyl groups and to coordination with metal ions, which would cause shifts in the corresponding band positions. nih.govnih.gov

Table 2: Key FTIR Vibrational Frequencies for the Characterization of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Presence of -COOH group. |

| Carboxylic Acid | C=O stretch | 1700 - 1750 (strong) | Presence of -COOH group. |

| Amine | N-H stretch | 3000 - 3300 | Presence of -NH₂ group. |

| Thiol (in L-cysteine) | S-H stretch | ~2550 | Absent in this compound, confirming thioether linkage. |

| Thioether | C-S stretch | 600 - 800 | Confirms the presence of the carbon-sulfur bonds. |

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure around a specific atom. For studying derivatives of this compound, XAS is typically applied to a metal complex, with the spectrometer tuned to the absorption edge of the metal ion (e.g., Cu, Zn, Fe K-edge) or the sulfur atom (S K-edge). nih.govuu.nl

The XAS spectrum is divided into two regions:

XANES (X-ray Absorption Near Edge Structure): The shape and energy of the absorption edge are sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. jcsp.org.pk

EXAFS (Extended X-ray Absorption Fine Structure): Oscillations past the absorption edge contain information about the number, type, and distance of neighboring atoms.

By analyzing the EXAFS region of a metal complex with this compound, one can precisely determine the metal-sulfur and metal-nitrogen bond lengths, as well as the number of sulfur and nitrogen atoms in the first coordination sphere. Analysis of the sulfur K-edge XANES can reveal the covalency of the metal-sulfur bond, providing deep insight into the electronic structure of the complex. nih.gov This makes XAS an unparalleled tool for characterizing the coordination environment in metallo-derivatives of this ligand.

X-ray Diffraction Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a high-quality single crystal is the first and often most challenging step. nih.gov Once a suitable crystal (typically >0.1 mm) is obtained, it is mounted and exposed to a focused X-ray beam. nih.govrigaku.com The resulting diffraction pattern is collected on a detector, and the data are processed to determine the unit cell dimensions and space group symmetry. nih.gov Subsequently, the phases of the diffracted X-rays are determined, often using computational "direct methods," to calculate the electron density map and build a molecular model. nih.gov

This method is unparalleled in its ability to provide unambiguous structural information. For instance, the crystal structure of the parent amino acid, L-cysteine, has been determined, providing precise data on its molecular geometry. nih.gov Similarly, X-ray crystallography could elucidate the exact conformation of the ethanediyl bridge in this compound, the relative orientation of the two cysteine moieties, and the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. This information is fundamental for structure-activity relationship studies and for understanding the compound's physical properties. Time-resolved serial crystallography is also an emerging technique for studying transient intermediate states of cysteine-dependent enzymes. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of amino acids and their derivatives, enabling their separation, identification, and quantification from complex mixtures. The choice of method depends on the specific analytical goal, required sensitivity, and the nature of the sample matrix.